molecular formula C23H15F3O B2926919 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one CAS No. 337921-67-2

3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one

Cat. No.: B2926919
CAS No.: 337921-67-2
M. Wt: 364.367
InChI Key: YLPGDYZTCACBQV-UHFFFAOYSA-N
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Description

3-Phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one is a substituted indenone derivative characterized by a phenyl group at position 3 and a 2-(trifluoromethyl)benzyl moiety at position 2 of the indenone core. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions of substituted benzaldehyde precursors with phenol derivatives under controlled conditions .

Properties

IUPAC Name

3-phenyl-2-[[2-(trifluoromethyl)phenyl]methyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O/c24-23(25,26)20-13-7-4-10-16(20)14-19-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)22(19)27/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGDYZTCACBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through radical intermediates .

Chemical Reactions Analysis

3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to receptors and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The indenone scaffold allows for diverse functionalization. Key analogues include:

Compound Name Substituents (Position 2) Substituents (Position 3) Key Structural Features Reference
Target compound 2-(Trifluoromethyl)benzyl Phenyl Electron-withdrawing -CF₃ enhances stability
3c () 4-(Trifluoromethyl)phenyl 3,5-di-tert-butyl-4-hydroxyphenyl Bulky tert-butyl groups improve solubility
10c () 4-Nitro-3-(trifluoromethyl)phenyl 3,5-di-tert-butyl-4-hydroxyphenyl Nitro group increases reactivity
21c' () 4-Nitrophenyl 3,5-di-tert-butyl-4-hydroxyphenyl Nitro at para position enhances polarity
3-Phenyl-2-(piperidin-1-yl)-1H-inden-1-one Piperidin-1-yl Phenyl Basic piperidine moiety alters solubility

Key Observations :

  • Trifluoromethyl vs. Nitro Groups : The -CF₃ group (e.g., in the target compound) provides steric bulk and electron-withdrawing effects, improving thermal stability compared to nitro-substituted analogues (e.g., 10c, 21c') .
  • Hydroxyphenyl vs. Phenyl: 3,5-di-tert-butyl-4-hydroxyphenyl substituents (e.g., 3c, 10c) introduce antioxidant properties due to phenolic -OH groups, unlike the non-polar phenyl group in the target compound .

Key Observations :

  • Higher yields (~80–83%) are achieved with electron-deficient aryl groups (e.g., nitro or -CF₃) due to enhanced reactivity in cyclization .
  • Lower temperatures (e.g., 0°C for 21c') reduce side reactions but may prolong reaction times .

Physicochemical Properties

Compound Melting Point (°C) Rf (PE/EtOAc) IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target compound Not reported ~0.17–0.27* 1700 (C=O), 1265 (C-F) 8.18 (d, aromatic), 7.72 (d, J=7.4 Hz)
10c Not reported 0.17 1700 (C=O), 1399 (NO₂) 8.18 (d), 7.67 (d)
21c' 263–264 0.27 1700 (C=O), 751 (C-F) 7.72 (d), 7.67 (d)
3c Not reported Not reported 1700 (C=O), 2958 (C-H) 7.72 (d), 7.67 (d)

PE/EtOAc = Petroleum ether/ethyl acetate.
Rf values suggest higher polarity for nitro-substituted compounds (e.g., 21c' Rf = 0.27) vs. -CF₃ analogues (Rf = 0.17) .

Key Observations :

  • Melting points are significantly higher for nitro-substituted derivatives (e.g., 21c' at 263–264°C) due to stronger intermolecular dipole interactions .
  • IR spectra consistently show C=O stretches at ~1700 cm⁻¹, confirming the indenone core .

Biological Activity

3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one, a compound characterized by a trifluoromethyl group and an indene framework, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily using the Suzuki–Miyaura coupling reaction. This method involves the formation of carbon-carbon bonds using organoboron reagents and palladium catalysts under mild conditions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, in vitro tests showed that certain derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 and HepG2, with IC50 values ranging from 2.43 to 14.65 μM . The presence of the trifluoromethyl group is believed to enhance the binding affinity to specific molecular targets, thereby increasing efficacy against cancer cells.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231TBD
Other DerivativeHepG24.98 - 14.65

The mechanism of action involves the interaction of the compound with specific receptors and enzymes, modulating their activity. The trifluoromethyl group influences the compound's pharmacokinetic properties, enhancing its stability and bioavailability .

Case Studies

In a comparative study involving various compounds with trifluoromethyl substitutions, it was found that those containing the indene structure exhibited superior anticancer properties compared to their counterparts . The study highlighted that derivatives with enhanced lipophilicity due to trifluoromethyl groups formed stronger interactions with target proteins.

Comparative Analysis

This compound can be compared to other trifluoromethyl-containing compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
4-(trifluoromethyl)benzylamineAromatic amineUsed in chemical syntheses
2,2’-bis(trifluoromethyl)diaminobiphenylDiamineSynthesis of polyimides
This compoundIndene derivativePotential anticancer agent

Q & A

Q. What synthetic strategies are effective for preparing 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one?

A multistep approach involving functionalization of the indenone core is commonly employed. For example, esterification of 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one with 2-methylallyl groups under mild conditions (e.g., pentane:ethyl acetate solvent system) yields derivatives with high regioselectivity (71% yield) . Silver triflate-catalyzed tandem reactions may also be adapted for constructing indenone scaffolds via bond-forming cascades .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR spectroscopy to resolve aromatic protons, trifluoromethyl groups, and backbone stereochemistry. Single-crystal X-ray diffraction (using programs like SHELXL or ORTEP-III ) provides unambiguous geometry, including dihedral angles and crystal packing interactions (e.g., C–H···π bonds) .

Q. What computational methods are used to predict physicochemical properties?

Density functional theory (DFT) with the B3LYP/6-31G(d,p) basis set calculates key properties:

  • LogP : ~3.9 (hydrophobicity)
  • Polar surface area : ~17.1 Ų (solubility)
  • HOMO-LUMO gap : Electronic reactivity indices (e.g., electrophilicity) . These align with experimental data for related indenone derivatives .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and DFT-optimized geometries be resolved?

Systematic comparison of experimental (X-ray) and computational (DFT) bond lengths/angles identifies steric or electronic distortions. For example, deviations in dihedral angles >5° may arise from crystal packing forces (e.g., supramolecular C–H···O interactions) not modeled in gas-phase DFT . Refinement using SHELX software and solvent-effect corrections in DFT improve agreement .

Q. What methodologies optimize antimicrobial activity studies for indenone derivatives?

  • Strain selection : Test against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria, plus fungal species (A. niger, C. albicans) .
  • Dose-response assays : Use 10–100 µg/mL concentration gradients to determine minimum inhibitory concentrations (MICs).
  • Structure-activity analysis : Correlate substituent effects (e.g., trifluoromethyl groups enhance lipophilicity and membrane penetration) with activity trends .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence chemical reactivity?

Trifluoromethyl groups increase electrophilicity at the indenone carbonyl, as shown by:

  • Mulliken charges : Negative charge localization on the carbonyl oxygen.
  • Electrostatic potential maps : Enhanced positive potential at reactive sites . This facilitates nucleophilic attacks in synthetic modifications or biological interactions .

Q. What strategies address low solubility in biological assays?

  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via ester hydrolysis or Grignard reactions .
  • Co-solvents : Use DMSO:water mixtures (≤5% DMSO) to maintain compound stability while improving aqueous dispersion .

Data Analysis and Interpretation

Q. How should conflicting antimicrobial results between similar derivatives be analyzed?

  • Statistical validation : Apply ANOVA or t-tests to compare MICs across replicates.
  • Mechanistic studies : Use fluorescence assays (e.g., membrane permeability dyes) to differentiate bactericidal vs. bacteriostatic effects .
  • Computational docking : Model interactions with bacterial targets (e.g., DNA gyrase) to explain selectivity .

Q. What experimental and computational tools validate non-covalent interactions in crystal structures?

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, van der Waals).
  • DFT-D3 dispersion corrections : Improve modeling of weak interactions (e.g., π-stacking) in crystal packing .
  • SHELXL refinement : Resolves disorder or twinning in diffraction data .

Methodological Resources

  • Crystallography : SHELX , ORTEP-III .
  • Computational chemistry : Gaussian (DFT) , Multiwfn (Hirshfeld analysis) .
  • Biological assays : CLSI guidelines for antimicrobial testing .

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